10-(t-Boc-amino)-1-decylbromide
Overview
Description
10-(t-Butyloxycarbonyl-amino)-1-decylbromide: is a compound that features a tert-butyloxycarbonyl (t-Boc) protected amino group attached to a decyl chain, which is further substituted with a bromine atom. The t-Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.
Mechanism of Action
Target of Action
The primary target of 10-(t-Boc-amino)-1-decylbromide is the amino function in organic compounds . The compound is used as a protecting group in the synthesis of multifunctional targets, where amino functions often occur . The tert-butyl carbamate (Boc) group in the compound provides protection to these amino functions during synthesis .
Mode of Action
The compound interacts with its targets by providing protection to the amino functions. This is achieved through the conversion of the amino function to tert-butyl carbamate, a process that is generally the first option in synthetic projects due to the attractive properties of the resulting Boc-derivative . The Boc group can be cleaved by mild acidolysis .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . It is involved in the synthesis of N-protected amino esters via a chemo-selective Buchwald Hartwig cross-coupling reaction . The compound also contributes to the formation of bis-protected amino functions .
Pharmacokinetics
For instance, Boc-protected compounds are known to be stable towards most nucleophiles and bases .
Result of Action
The result of the compound’s action is the successful protection of amino functions during the synthesis of multifunctional targets. This allows for the creation of complex organic compounds without unwanted reactions involving the amino functions . The compound also facilitates the cleavage of the Boc group under mild acidic conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficiency in protecting amino functions can be enhanced in the presence of certain catalysts . Additionally, the compound’s stability can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(t-Butyloxycarbonyl-amino)-1-decylbromide typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The protected amino compound is then subjected to bromination.
Industrial Production Methods
Industrial production of 10-(t-Butyloxycarbonyl-amino)-1-decylbromide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
10-(t-Butyloxycarbonyl-amino)-1-decylbromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The t-Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Deprotection: The primary amine is regenerated after removal of the t-Boc group.
Scientific Research Applications
10-(t-Butyloxycarbonyl-amino)-1-decylbromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals where protection of the amino group is necessary.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Comparison with Similar Compounds
Similar Compounds
10-(t-Butyloxycarbonyl-amino)-1-decanol: Similar structure but with a hydroxyl group instead of a bromine atom.
10-(t-Butyloxycarbonyl-amino)-1-decanoic acid: Contains a carboxylic acid group instead of a bromine atom.
Uniqueness
10-(t-Butyloxycarbonyl-amino)-1-decylbromide is unique due to its combination of a t-Boc protected amino group and a bromine atom, making it versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(10-bromodecyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQOWAUUYVRAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405163 | |
Record name | 10-(t-Boc-amino)-1-decylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-29-9 | |
Record name | 10-(t-Boc-amino)-1-decylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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